![molecular formula C23H19N3O2S B303539 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B303539.png)
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in inflammation, cancer, and fibrosis.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide has significant effects on various biochemical and physiological processes. It has been shown to reduce inflammation and fibrosis in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is its specificity for certain enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms involved in inflammation, cancer, and fibrosis. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide. One area of interest is its potential use as a drug delivery system. Researchers are also investigating its ability to target specific cells and tissues. Additionally, further studies are needed to determine its safety and efficacy in humans. Finally, more research is needed to fully understand its mechanism of action and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is a promising compound with potential applications in various fields of scientific research. Its specificity for certain enzymes and signaling pathways makes it a valuable tool for studying the mechanisms involved in inflammation, cancer, and fibrosis. However, further studies are needed to determine its safety and efficacy in humans and to fully understand its mechanism of action.
Métodos De Síntesis
The synthesis of 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide involves a multistep process. The starting materials for the synthesis are 3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-2-thiol and 4-phenoxyphenylacetic acid. The reaction involves the formation of an amide bond between the thiol and the carboxylic acid functional groups. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-fibrotic properties. It has also been investigated for its potential use as a drug delivery system due to its ability to target specific cells and tissues.
Propiedades
Nombre del producto |
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide |
|---|---|
Fórmula molecular |
C23H19N3O2S |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C23H19N3O2S/c24-14-17-13-16-5-4-8-21(16)26-23(17)29-15-22(27)25-18-9-11-20(12-10-18)28-19-6-2-1-3-7-19/h1-3,6-7,9-13H,4-5,8,15H2,(H,25,27) |
Clave InChI |
SXGYNUROGBBXTN-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N=C(C(=C2)C#N)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
SMILES canónico |
C1CC2=CC(=C(N=C2C1)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



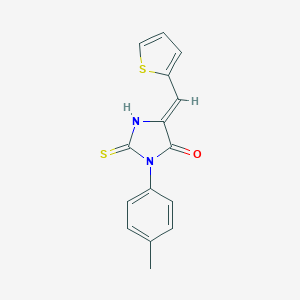

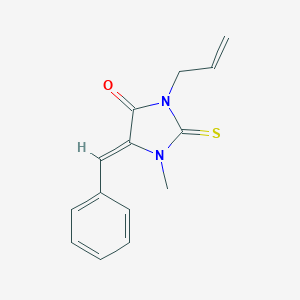
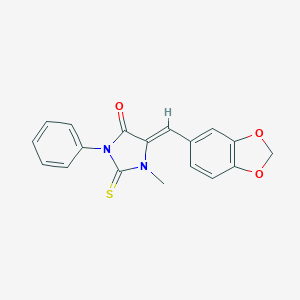



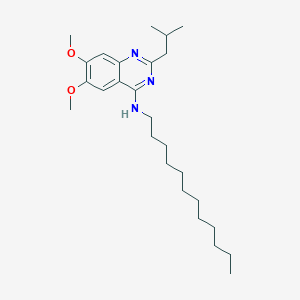

![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)
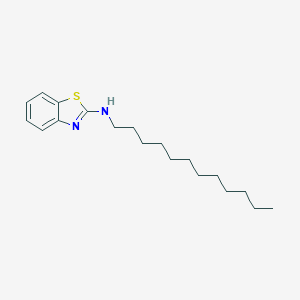
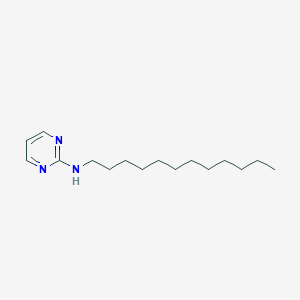
![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)